1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a chlorophenyl group attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2-chlorophenylacetic acid with piperidine under specific conditions. One common method includes the use of a Grignard reagent, where 2-chlorophenyl magnesium bromide reacts with piperidinone to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process often includes the use of automated reactors and precise control of temperature and pressure to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-propanoylpiperidin-2-one
- 1-(2-Chlorophenyl)-3-butanoylpiperidin-2-one
- 1-(2-Chlorophenyl)-3-acetylpiperidin-2-one
Uniqueness
1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one is unique due to its specific structural features, such as the position of the chlorophenyl group and the length of the propanoyl chain. These characteristics influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H16ClNO2 |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H16ClNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3 |
InChI Key |
XOMZZUIVKBBECO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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